5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
Overview
Description
5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The presence of both nitro and fluorophenyl groups in its structure suggests that it may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Pyrazole Ring: The starting material, 1-ethyl-4-nitro-1H-pyrazole, can be synthesized through the reaction of ethyl hydrazine with an appropriate β-keto ester, followed by nitration.
Oxadiazole Formation: The key step involves the cyclization of a hydrazide intermediate with a carboxylic acid derivative (such as an ester or acid chloride) to form the 1,2,4-oxadiazole ring. This reaction is often carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Coupling with Fluorophenyl Group: The final step involves the coupling of the oxadiazole intermediate with a 4-fluorophenyl derivative, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form amino derivatives, which can further participate in various functionalization reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions, to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas with palladium on carbon (H2/Pd-C), tin(II) chloride (SnCl2).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Reduction of Nitro Group: 5-(1-ethyl-4-amino-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole.
Substitution on Fluorophenyl Group: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds containing the oxadiazole ring are known for their antimicrobial, antifungal, and anti-inflammatory properties. This specific compound could be explored for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicinal chemistry, 5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole could be investigated for its potential as a drug candidate. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable oxadiazole ring and functional groups.
Mechanism of Action
The mechanism of action of 5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group could be involved in redox reactions, while the fluorophenyl group might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
5-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole: Lacks the nitro group, potentially altering its biological activity.
5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-phenyl-1,2,4-oxadiazole: Lacks the fluorine atom, which might affect its chemical reactivity and biological interactions.
5-(1-methyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole: Methyl group instead of ethyl, which could influence its pharmacokinetic properties.
Uniqueness
The presence of both the nitro group and the fluorophenyl group in 5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole makes it unique. The nitro group can participate in redox reactions, while the fluorophenyl group can enhance binding interactions in biological systems. This combination of functional groups could result in unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(1-ethyl-4-nitropyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O3/c1-2-18-7-10(19(20)21)11(16-18)13-15-12(17-22-13)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUAEUJOLLPHJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NC(=NO2)C3=CC=C(C=C3)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.